3-[(Naphthalen-1-yl)methyl]pyrrolidin-2-one

Catalog No.
S6919049
CAS No.
M.F
C15H15NO
M. Wt
225.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(Naphthalen-1-yl)methyl]pyrrolidin-2-one

Product Name

3-[(Naphthalen-1-yl)methyl]pyrrolidin-2-one

IUPAC Name

3-(naphthalen-1-ylmethyl)pyrrolidin-2-one

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

InChI

InChI=1S/C15H15NO/c17-15-13(8-9-16-15)10-12-6-3-5-11-4-1-2-7-14(11)12/h1-7,13H,8-10H2,(H,16,17)

InChI Key

KHKKHHIMHSZDOG-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C1CC2=CC=CC3=CC=CC=C32

3-[(Naphthalen-1-yl)methyl]pyrrolidin-2-one is an organic compound characterized by a pyrrolidine ring substituted with a naphthylmethyl group. Its chemical formula is C14H13NC_{14}H_{13}N, and it features a structure that combines a five-membered nitrogen-containing ring with a polycyclic aromatic system, which contributes to its unique chemical properties. The compound is notable for its potential biological activities and applications in medicinal chemistry.

The reactivity of 3-[(Naphthalen-1-yl)methyl]pyrrolidin-2-one can be explored through various chemical transformations, including:

  • Nucleophilic Substitution: The nitrogen atom in the pyrrolidine ring can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Acylation: The compound can undergo acylation reactions, where an acyl group is introduced to the nitrogen atom, potentially altering its biological activity.
  • Hydrogenation: Reduction reactions may also be performed on the double bonds present in the naphthalene moiety, leading to saturated derivatives.

These reactions are essential for modifying the compound for specific applications or enhancing its biological activity.

3-[(Naphthalen-1-yl)methyl]pyrrolidin-2-one exhibits significant biological activity, particularly as a potential pharmacological agent. Preliminary studies suggest that compounds with similar structures often show:

  • Antidepressant Effects: Similar compounds have been investigated for their ability to modulate neurotransmitter systems, indicating potential antidepressant properties.
  • Anti-inflammatory Activity: Some derivatives have demonstrated anti-inflammatory effects, making them candidates for treating inflammatory diseases.
  • Anticancer Activity: Research indicates that certain analogs may inhibit cancer cell proliferation, suggesting a role in cancer therapy.

Further investigation into its mechanism of action and specific biological targets is warranted.

The synthesis of 3-[(Naphthalen-1-yl)methyl]pyrrolidin-2-one can be achieved through several methods:

  • Condensation Reactions: A common method involves the condensation of naphthalenes with pyrrolidine derivatives under acidic conditions. This approach typically yields high purity and good yields.
  • One-Pot Reactions: Recent advancements have introduced one-pot synthesis methods that combine multiple reaction steps into a single process, enhancing efficiency and reducing reaction times.
  • Solvent-Free Methods: Innovative approaches have been developed to synthesize this compound without solvents, promoting environmental sustainability and simplifying purification processes.

These methods highlight the versatility and adaptability of synthetic strategies in producing this compound.

3-[(Naphthalen-1-yl)methyl]pyrrolidin-2-one has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting neurological disorders or cancer.
  • Chemical Probes: The compound can be utilized as a chemical probe in biochemical studies to explore interactions with specific receptors or enzymes.
  • Material Science: Its unique structural features may lend themselves to applications in materials science, particularly in developing organic semiconductors or sensors.

Interaction studies are crucial for understanding how 3-[(Naphthalen-1-yl)methyl]pyrrolidin-2-one affects biological systems. These studies often involve:

  • High-throughput Screening: This technique assesses the compound's activity against various biological targets to identify potential therapeutic uses.
  • Molecular Docking Studies: Computational methods are employed to predict how the compound interacts with specific proteins or receptors at the molecular level.
  • In Vivo Studies: Animal models may be used to evaluate the pharmacokinetics and pharmacodynamics of the compound, providing insights into its therapeutic potential.

Understanding these interactions will guide future research directions and therapeutic explorations.

Several compounds share structural similarities with 3-[(Naphthalen-1-yl)methyl]pyrrolidin-2-one. These include:

Compound NameStructural FeaturesNotable Activities
1-(Naphthalen-1-yl)ethanamineNaphthalene and ethyl substituentsNeuroprotective effects
N-(Naphthalen-1-yl)benzylamineNaphthalene and benzyl substituentsAntidepressant properties
(S)-N-(2-Methylpropyl)anilineAniline derivative with 2-methylpropylAnticancer activity

These compounds highlight the diversity within this chemical class while emphasizing the unique structural aspects of 3-[(Naphthalen-1-yl)methyl]pyrrolidin-2-one that may confer distinct biological activities. Each compound's unique substituents influence its reactivity and biological profile, making them valuable in medicinal chemistry research.

XLogP3

2.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

225.115364102 g/mol

Monoisotopic Mass

225.115364102 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-26-2023

Explore Compound Types